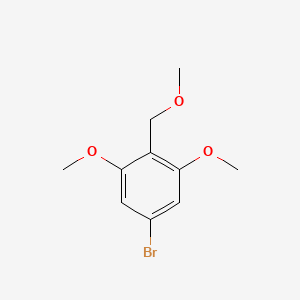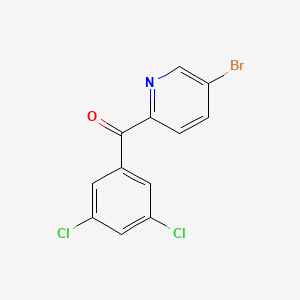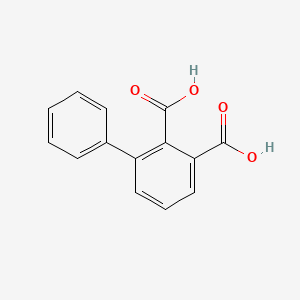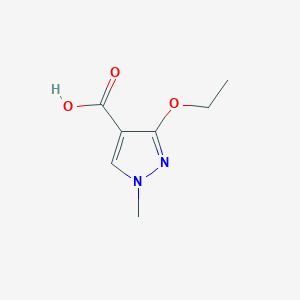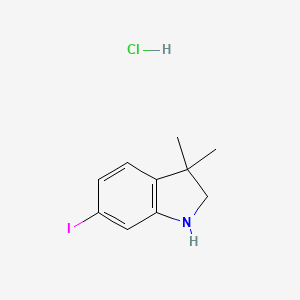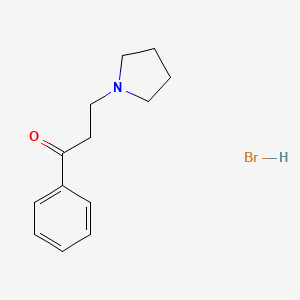
1-Phenyl-3-pyrrolidin-1-yl-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-pyrrolidin-1-yl-propan-1-one is a chemical compound that features a phenyl group attached to a pyrrolidine ring via a propanone chain
Méthodes De Préparation
The synthesis of 1-Phenyl-3-pyrrolidin-1-yl-propan-1-one typically involves the reaction of a phenylacetone derivative with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
1-Phenyl-3-pyrrolidin-1-yl-propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of alcohols.
Applications De Recherche Scientifique
1-Phenyl-3-pyrrolidin-1-yl-propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-pyrrolidin-1-yl-propan-1-one involves its interaction with specific molecular targets. It is believed to affect neurotransmitter systems by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other psychostimulant compounds .
Comparaison Avec Des Composés Similaires
1-Phenyl-3-pyrrolidin-1-yl-propan-1-one can be compared to other similar compounds such as:
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: This compound has a hydroxyl group instead of a ketone group, which affects its reactivity and biological activity.
1-Phenyl-3-piperidin-1-yl-propan-1-one: The piperidine ring in this compound provides different steric and electronic properties compared to the pyrrolidine ring.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90548-77-9 |
|---|---|
Formule moléculaire |
C13H18BrNO |
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrobromide |
InChI |
InChI=1S/C13H17NO.BrH/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14;/h1-3,6-7H,4-5,8-11H2;1H |
Clé InChI |
ZKXIKMLYWBIEJL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCC(=O)C2=CC=CC=C2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


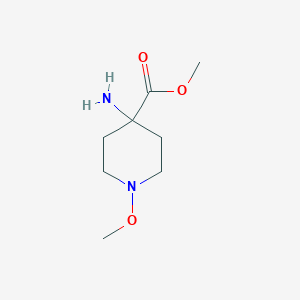
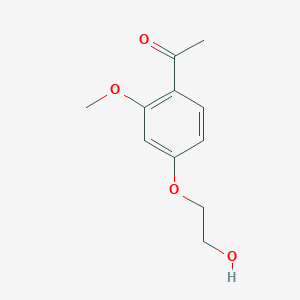
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)
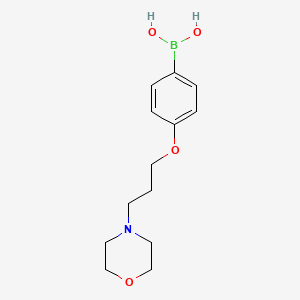
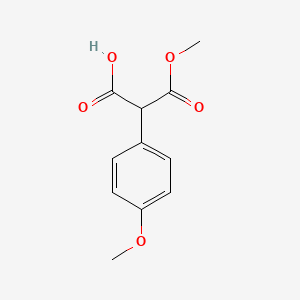
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)

